methyl (2E)-2-[(carbamoylamino)imino]propanoate
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Overview
Description
Methyl (2E)-2-[(carbamoylamino)imino]propanoate is a chemical compound with a unique structure that includes both carbamoylamino and imino groups
Preparation Methods
The synthesis of methyl (2E)-2-[(carbamoylamino)imino]propanoate can be achieved through several methods. One common approach involves the oxidation of N-p-methoxyphenyl-protected glycine derivatives using manganese (IV) oxide . This method avoids the use of unstable glyoxic acid derivatives and allows for the synthesis of various α-imino carboxylic acid derivatives . Industrial production methods may involve similar oxidative processes, ensuring the stability and yield of the desired product.
Chemical Reactions Analysis
Methyl (2E)-2-[(carbamoylamino)imino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese (IV) oxide.
Substitution: It can participate in substitution reactions, particularly involving its imino group.
Cyclopropanation and Cyclopropenation: The compound can be used in metal carbene reactions, such as cyclopropanation and cyclopropenation.
Epoxidation: It can also undergo epoxidation reactions.
Common reagents for these reactions include manganese (IV) oxide for oxidation and various metal catalysts for carbene transfer reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-2-[(carbamoylamino)imino]propanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of α-imino carboxylic acid derivatives and other related compounds.
Medicine: The compound’s reactivity makes it a candidate for the development of new pharmaceuticals and therapeutic agents.
Industry: It can be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(carbamoylamino)imino]propanoate involves its reactivity with various nucleophiles and electrophiles. The imino group can participate in nucleophilic addition reactions, while the carbamoylamino group can undergo substitution reactions. These interactions allow the compound to form a variety of products, depending on the reaction conditions.
Comparison with Similar Compounds
Methyl (2E)-2-[(carbamoylamino)imino]propanoate can be compared to other α-imino carboxylic acid derivatives. Similar compounds include:
- α-Imino phenyl ester
- Perfluoroalkyl esters
- Imides
- Thioesters
Properties
IUPAC Name |
methyl (2E)-2-(carbamoylhydrazinylidene)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYVECFGOZSICG-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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